
2-Bromo-5-isopropoxybenzaldehyde
Übersicht
Beschreibung
2-Bromo-5-isopropoxybenzaldehyde is a chemical compound with the CAS Number: 162147-12-8 . It has a molecular weight of 243.1 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-5-isopropoxybenzaldehyde . The InChI code is 1S/C10H11BrO2/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-7H,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 243.1 . More detailed physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Bromo-5-isopropoxybenzaldehyde: is utilized in organic synthesis as an intermediate for constructing complex molecules. Its bromo and aldehyde functional groups make it a versatile reagent for various organic reactions, including nucleophilic substitution and condensation reactions .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for synthesizing potential pharmaceuticals. Its structure is amenable to modifications that can lead to the development of new drugs with antibacterial, antifungal, or anticancer properties .
Biochemistry
Biochemists employ 2-Bromo-5-isopropoxybenzaldehyde in enzyme inhibition studies. It can be used to modify enzymes or receptors, helping to elucidate their function or to design inhibitors that can regulate their activity .
Materials Science
This compound finds applications in materials science, particularly in the development of organic electronic materials. Its incorporation into polymers or small molecules can lead to materials with novel optical or electronic properties .
Environmental Science
Environmental scientists use 2-Bromo-5-isopropoxybenzaldehyde to study degradation processes of organic compounds in the environment. Understanding its breakdown can inform the environmental impact of related chemicals .
Analytical Chemistry
In analytical chemistry, 2-Bromo-5-isopropoxybenzaldehyde is used as a standard or reagent in chromatographic methods to detect or quantify similar compounds in various samples, aiding in quality control and research .
Pharmacology
Pharmacological research utilizes this compound in the study of drug action. It can be a starting material for synthesizing compounds that interact with biological targets, providing insights into drug design and action mechanisms .
Chemical Engineering
2-Bromo-5-isopropoxybenzaldehyde: is relevant in chemical engineering for process development. It can be used to optimize reaction conditions for the synthesis of complex molecules on an industrial scale, improving efficiency and sustainability .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-5-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXGGROPXWWLIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-isopropoxybenzaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




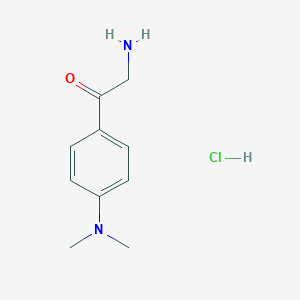
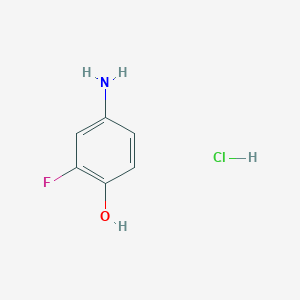

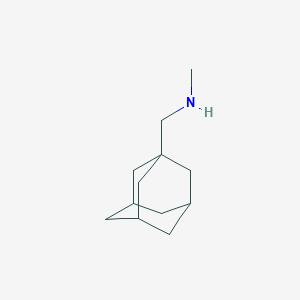
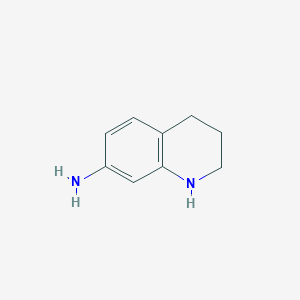
![4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol](/img/structure/B111969.png)

![6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde](/img/structure/B111972.png)
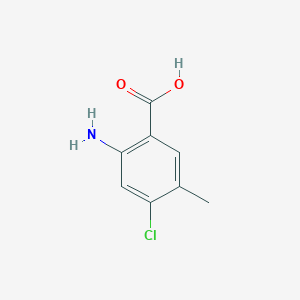
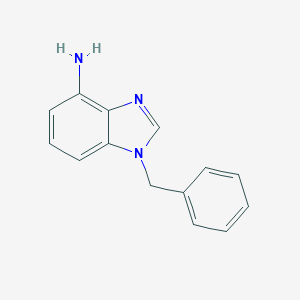

![2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B111984.png)